

Application Notes and Protocols for RuBi-4AP in Acute Brain Slice Electrophysiology

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Compound of Interest

Compound Name: RuBi-4AP

Cat. No.: B1662616

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Introduction

This document provides a detailed protocol for the application of a Ruthenium-bipyridine-triphenylphosphine (RuBi)-caged 4-aminopyridine (4-AP) compound, herein referred to as **RuBi-4AP**, for precise spatiotemporal control of neuronal activity in acute brain slice electrophysiology. Caged compounds are photosensitive molecules that, upon illumination with a specific wavelength of light, release a bioactive substance.^[1] The RuBi cage offers the advantage of being sensitive to visible light, minimizing phototoxicity and allowing for deeper tissue penetration compared to UV-sensitive cages.^{[2][3]} 4-aminopyridine (4-AP) is a potent blocker of voltage-gated potassium channels.^{[4][5]} By blocking these channels, 4-AP broadens the action potential, leading to increased neurotransmitter release and enhanced neuronal excitability.^{[4][6][7]} The targeted uncaging of 4-AP from the **RuBi-4AP** complex allows for the precise induction of neuronal firing and modulation of synaptic transmission in a spatially and temporally controlled manner, making it a powerful tool for studying neural circuits and for drug discovery applications.

Data Presentation

Table 1: Solutions for Acute Brain Slice Preparation

Solution	Component	Concentration (mM)
Slicing aCSF	NMDG	92
KCl	2.5	
NaH ₂ PO ₄	1.25	
NaHCO ₃	30	
HEPES	20	
Glucose	25	
Thiourea	2	
Sodium L-Ascorbate	5	
Sodium Pyruvate	3	
MgSO ₄ ·7H ₂ O	10	
CaCl ₂ ·2H ₂ O	0.5	
Recording aCSF	NaCl	124
KCl	2.5	
NaH ₂ PO ₄	1.25	
NaHCO ₃	26	
Glucose	10	
MgSO ₄ ·7H ₂ O	1	
CaCl ₂ ·2H ₂ O	2	
Intracellular Solution	K-Gluconate	135
KCl	10	
HEPES	10	
Mg-ATP	4	
Na-GTP	0.3	

Phosphocreatine	10
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Table 2: Experimental Parameters

Parameter	Value
RuBi-4AP Concentration	10-50 μ M
4-AP (control) Concentration	10-100 μ M
Light Source for Uncaging	473 nm LED or laser
Light Pulse Duration	1-10 ms
Brain Slice Thickness	250-350 μ m
Recording Temperature	32-34 $^{\circ}$ C

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing healthy acute brain slices.[8]
[9][10][11]

Materials:

- Slicing and recording artificial cerebrospinal fluid (aCSF) (see Table 1)
- Vibratome
- Dissection tools (scissors, forceps, razor blades)
- Incubation chamber
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Prepare ice-cold, carbogen-gassed slicing aCSF.[8]

- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Perfuse the animal transcardially with ice-cold slicing aCSF.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing aCSF.[8]
- Isolate the brain region of interest.
- Mount the brain block onto the vibratome specimen plate.
- Cut slices of 250-350 μm thickness in the ice-cold, carbogenated slicing aCSF.[9]
- Transfer the slices to an incubation chamber containing slicing aCSF at 34°C for 10-15 minutes.
- Transfer the slices to a holding chamber with recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

Electrophysiological Recording and RuBi-4AP Uncaging

Materials:

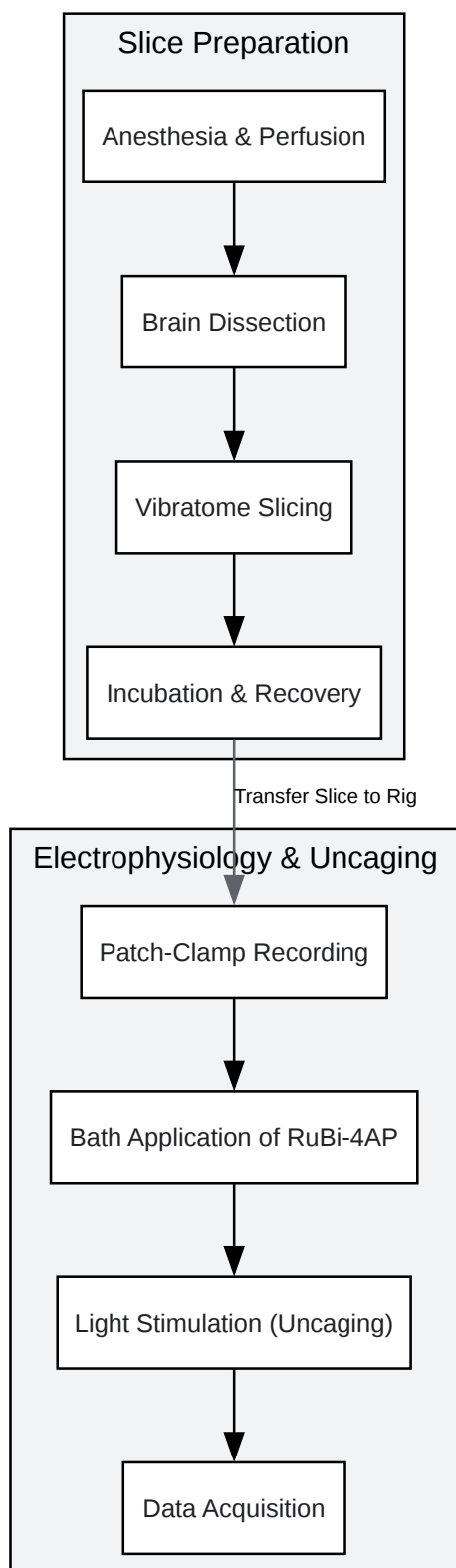
- Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)[12][13][14]
- Patch pipettes (3-6 M Ω)
- Intracellular solution (see Table 1)
- **RuBi-4AP**
- Light source (e.g., 473 nm LED or laser) coupled to the microscope light path
- Data acquisition software

Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and perfuse with carbogenated recording aCSF at 32-34°C.

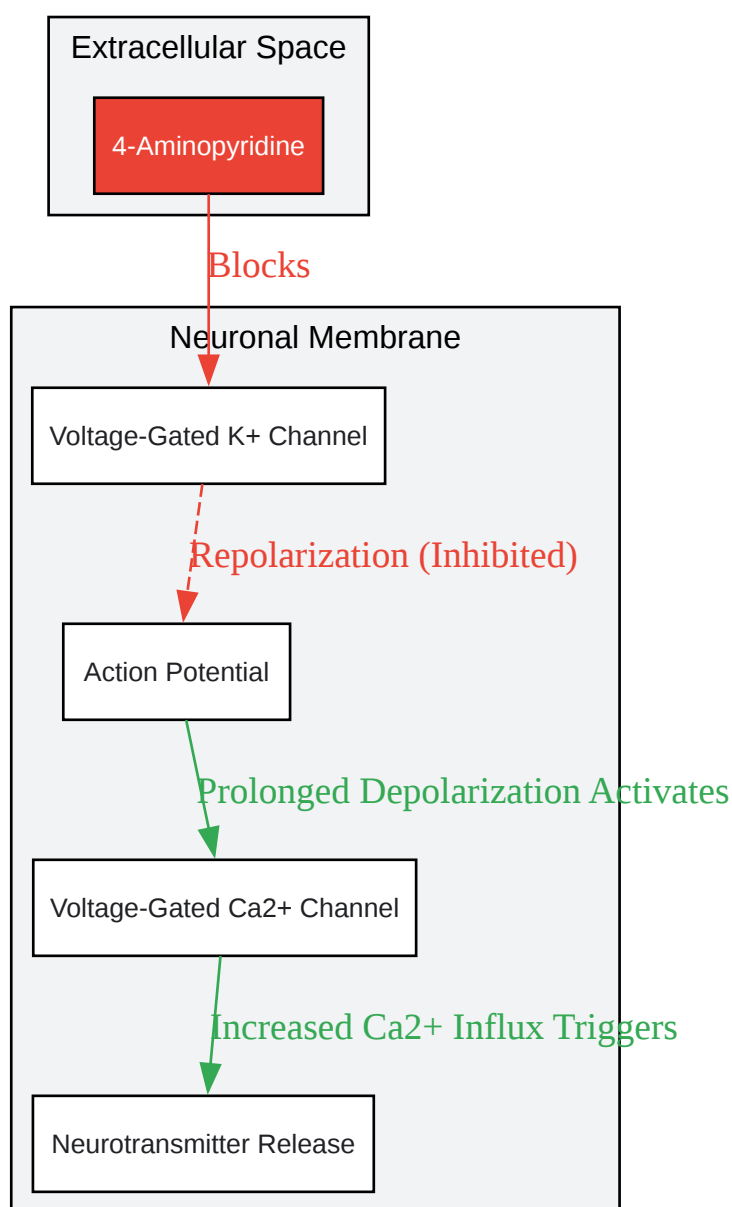
- Obtain whole-cell patch-clamp recordings from the neuron of interest.
- After establishing a stable recording, add **RuBi-4AP** to the perfusing aCSF at a final concentration of 10-50 μM . Allow the slice to incubate in the **RuBi-4AP** solution for 5-10 minutes.
- Position the light spot over the desired area of the neuron (e.g., soma or dendrite) using the microscope optics.
- Deliver brief pulses of light (1-10 ms) to uncage the 4-AP.
- Record the resulting changes in membrane potential and firing activity.
- As a control, bath-apply 4-AP (10-100 μM) to confirm the effect of the uncaged compound.

Visualizations



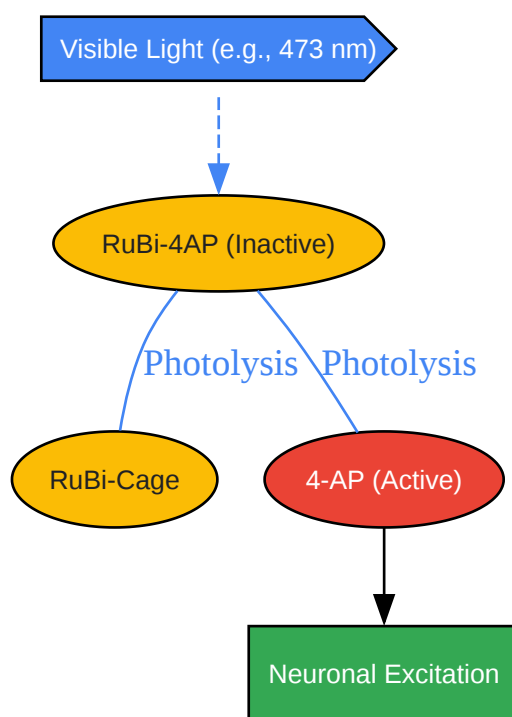
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Caption: Experimental workflow for **RuBi-4AP** uncaging in acute brain slices.



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Caption: Signaling pathway of 4-Aminopyridine action on a presynaptic terminal.



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Caption: The process of photo-uncaging **RuBi-4AP** to release active 4-AP.

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